REACTION_SMILES
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[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[CH3:23][OH:24].[F:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH:8]=[CH:9][C:10](=[O:11])[OH:12])[cH:6][cH:7]1.[H:15][H:16]>>[F:1][c:2]1[c:3]([O:13][CH3:14])[cH:4][c:5]([CH2:8][CH2:9][C:10](=[O:11])[OH:12])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=CC(=O)O)ccc1F
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Name
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Type
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product
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Smiles
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COc1cc(CCC(=O)O)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |